(Z)-tert-Butyl (3-methyl-4-oxo-1,3,7-triazaspiro[4.4]nonan-2-ylidene)carbamate oxalate
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Overview
Description
(Z)-tert-Butyl (3-methyl-4-oxo-1,3,7-triazaspiro[4.4]nonan-2-ylidene)carbamate oxalate is a complex organic compound with a unique spirocyclic structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug design and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-tert-Butyl (3-methyl-4-oxo-1,3,7-triazaspiro[4.4]nonan-2-ylidene)carbamate oxalate typically involves multi-step organic reactions. One common method involves the cyclocondensation of 2-(1,3-thiazolidin-2-ylidene)acetamides with oxalyl chloride . This reaction is carried out under controlled conditions to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process. Additionally, green chemistry principles, such as the use of biopolymer-based solid acid catalysts, can be employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
(Z)-tert-Butyl (3-methyl-4-oxo-1,3,7-triazaspiro[4.4]nonan-2-ylidene)carbamate oxalate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxalyl chloride for cyclocondensation, hydrogen peroxide for oxidation, and sodium borohydride for reduction . Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to optimize reaction efficiency and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted derivatives with different functional groups.
Scientific Research Applications
(Z)-tert-Butyl (3-methyl-4-oxo-1,3,7-triazaspiro[4.4]nonan-2-ylidene)carbamate oxalate has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (Z)-tert-Butyl (3-methyl-4-oxo-1,3,7-triazaspiro[4.4]nonan-2-ylidene)carbamate oxalate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an enzyme inhibitor by binding to the active site and preventing substrate access . The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other spirocyclic and heterocyclic molecules, such as:
- (Z)-Methyl 3-(4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates
- (Z)-2-(4-oxo-1,3-thiazolidin-2-ylidene)acetamides
Uniqueness
What sets (Z)-tert-Butyl (3-methyl-4-oxo-1,3,7-triazaspiro[4.4]nonan-2-ylidene)carbamate oxalate apart is its unique spirocyclic structure, which imparts distinct chemical and biological properties. This structure allows for specific interactions with biological targets, making it a valuable compound in drug discovery and development.
Properties
CAS No. |
1956426-44-0 |
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Molecular Formula |
C14H22N4O7 |
Molecular Weight |
358.35 g/mol |
IUPAC Name |
tert-butyl N-(3-methyl-4-oxo-1,3,7-triazaspiro[4.4]non-1-en-2-yl)carbamate;oxalic acid |
InChI |
InChI=1S/C12H20N4O3.C2H2O4/c1-11(2,3)19-10(18)14-9-15-12(5-6-13-7-12)8(17)16(9)4;3-1(4)2(5)6/h13H,5-7H2,1-4H3,(H,14,15,18);(H,3,4)(H,5,6) |
InChI Key |
PNWZIBLNYBXHEU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC2(CCNC2)C(=O)N1C.C(=O)(C(=O)O)O |
Origin of Product |
United States |
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